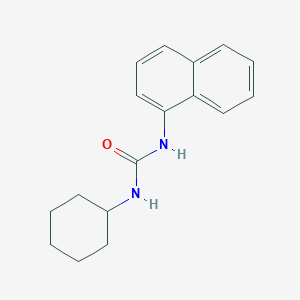
1-Cyclohexyl-3-naphthalen-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-naphthalen-1-ylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CX-5461 and is a small molecule inhibitor of RNA polymerase I transcription. The synthesis of CX-5461 has been thoroughly studied, and its mechanism of action has been investigated in detail. In
Wirkmechanismus
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of the transcription initiation factor SL1. This results in the inhibition of ribosomal RNA synthesis, which is essential for the survival of cancer cells. CX-5461 has also been shown to induce DNA damage by inhibiting the activity of DNA repair enzymes.
Biochemical and Physiological Effects
CX-5461 has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in animal models. CX-5461 has minimal toxicity to normal cells and tissues, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CX-5461 in lab experiments include its high potency and selectivity for cancer cells. It has also been shown to have minimal toxicity to normal cells and tissues. However, CX-5461 is a relatively new compound, and its long-term effects on normal cells and tissues are not yet fully understood. It also has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of CX-5461. One area of focus is the identification of biomarkers that can predict the response of cancer cells to CX-5461 treatment. Another area of interest is the development of combination therapies that can enhance the efficacy of CX-5461. Additionally, there is ongoing research to optimize the synthesis of CX-5461 and improve its solubility in aqueous solutions.
Conclusion
In conclusion, 1-Cyclohexyl-3-naphthalen-1-ylurea, also known as CX-5461, is a promising compound for cancer treatment. Its selective inhibition of RNA polymerase I transcription and minimal toxicity to normal cells make it an attractive candidate for further research and development. The synthesis of CX-5461 has been thoroughly studied, and its mechanism of action has been investigated in detail. There are several potential future directions for the research and development of CX-5461, including the identification of biomarkers and the development of combination therapies.
Synthesemethoden
The synthesis of CX-5461 involves a series of chemical reactions, starting with the reaction of cyclohexyl isocyanate with 1-naphthylamine. The resulting product is then treated with acetic anhydride and pyridine to yield 1-acetylnaphthalene-1-amine. The final step involves the reaction of 1-acetylnaphthalene-1-amine with cyclohexyl isocyanate to produce 1-Cyclohexyl-3-naphthalen-1-ylurea. The synthesis of CX-5461 has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
CX-5461 has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. CX-5461 has been found to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, ovarian, and hematological cancers.
Eigenschaften
CAS-Nummer |
109246-29-9 |
|---|---|
Molekularformel |
C17H20N2O |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
1-cyclohexyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C17H20N2O/c20-17(18-14-9-2-1-3-10-14)19-16-12-6-8-13-7-4-5-11-15(13)16/h4-8,11-12,14H,1-3,9-10H2,(H2,18,19,20) |
InChI-Schlüssel |
TUVHQVHJITVXAV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=CC=CC=C32 |
Piktogramme |
Environmental Hazard |
Löslichkeit |
0.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)
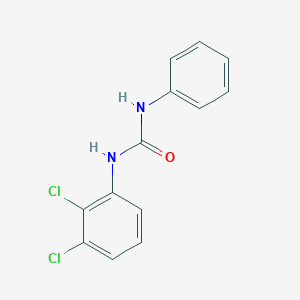
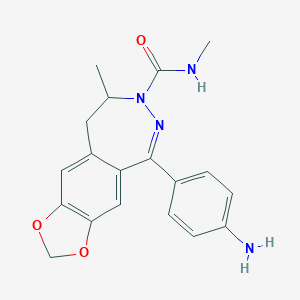
![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)
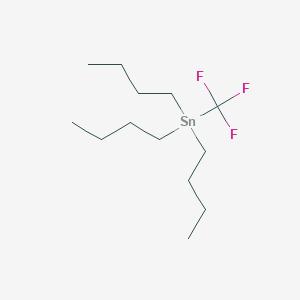
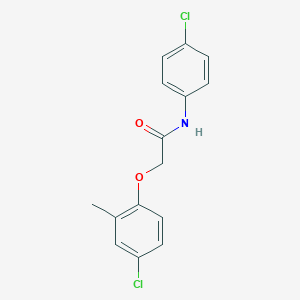
![Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B185450.png)
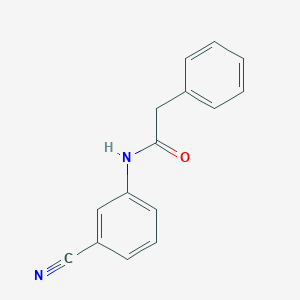
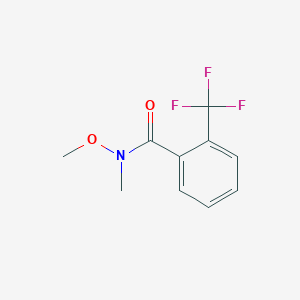
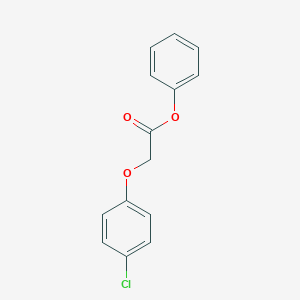
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)


![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)